Methyl 3-(4-Bromo-3-fluorophenyl)propanoate
CAS No.:
Cat. No.: VC13557309
Molecular Formula: C10H10BrFO2
Molecular Weight: 261.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H10BrFO2 |
---|---|
Molecular Weight | 261.09 g/mol |
IUPAC Name | methyl 3-(4-bromo-3-fluorophenyl)propanoate |
Standard InChI | InChI=1S/C10H10BrFO2/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2,4,6H,3,5H2,1H3 |
Standard InChI Key | QQYIYXXRWDZMTA-UHFFFAOYSA-N |
SMILES | COC(=O)CCC1=CC(=C(C=C1)Br)F |
Canonical SMILES | COC(=O)CCC1=CC(=C(C=C1)Br)F |
Introduction
Methyl 3-(4-Bromo-3-fluorophenyl)propanoate is a chemical compound that belongs to the class of propanoates, which are esters of propanoic acid. This compound is specifically characterized by the presence of a bromo and fluoro substituent on the phenyl ring, making it a halogenated aromatic ester. The compound's structure and properties are influenced by these halogen substituents, which can affect its reactivity, stability, and potential applications.
Applications and Potential Uses
While specific applications for Methyl 3-(4-Bromo-3-fluorophenyl)propanoate are not well-documented, compounds with similar structures are often explored in pharmaceutical and agrochemical research due to their potential biological activity. The presence of bromo and fluoro substituents can enhance certain pharmacokinetic properties, such as stability and bioavailability.
Safety and Handling
Handling and safety considerations for Methyl 3-(4-Bromo-3-fluorophenyl)propanoate would generally follow guidelines for halogenated organic compounds. These include proper ventilation, use of protective equipment, and adherence to standard laboratory safety protocols to minimize exposure risks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume